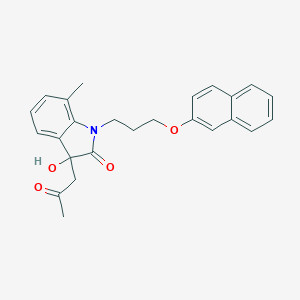![molecular formula C22H20ClN3O3 B368588 N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 920118-22-5](/img/structure/B368588.png)
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” is a chemical compound with the molecular formula C22H20ClN3O3 . It has an average mass of 409.866 Da and a monoisotopic mass of 409.119324 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzimidazole ring attached to a chlorophenoxyethyl group and a furylcarboxamide group . The benzimidazole ring is a fused ring structure consisting of a benzene ring and an imidazole ring .作用机制
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide inhibits the acetyltransferase activity of PCAF by binding to the enzyme's active site. This prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, leading to a decrease in histone acetylation and altered gene expression. This compound has been shown to be highly selective for PCAF, with little or no effect on other histone acetyltransferases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth in animal models. In inflammation models, this compound has been shown to decrease the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is its high selectivity for PCAF, which allows researchers to study the specific role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some biological systems. Additionally, this compound has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide. One area of interest is the development of more potent and selective PCAF inhibitors. Another area of research is the identification of specific biological pathways and processes that are regulated by PCAF and can be targeted by this compound. Additionally, the use of this compound in combination with other drugs or therapies is an area of active investigation, as this may enhance its therapeutic potential in various diseases.
合成方法
The synthesis of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-chlorophenethyl bromide to give 1-(2-(4-chlorophenoxy)ethyl)-2-aminobenzimidazole. This intermediate is then reacted with 2-furoyl chloride in the presence of triethylamine to give the final product, this compound. The purity of the synthesized compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been extensively used in scientific research as a tool to investigate the role of PCAF in various biological processes. It has been shown to inhibit the acetyltransferase activity of PCAF both in vitro and in vivo, leading to a decrease in histone acetylation and altered gene expression. This compound has been used to study the role of PCAF in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
属性
IUPAC Name |
N-[1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-15(24-22(27)20-7-4-13-29-20)21-25-18-5-2-3-6-19(18)26(21)12-14-28-17-10-8-16(23)9-11-17/h2-11,13,15H,12,14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVNAJOIBSMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3'-acetyl-7-methyl-2-oxo-1-propyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B368507.png)

![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)
![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)
![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)
![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)